Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
CNMP-HCl consists of a piperidine ring (a six-membered ring containing a nitrogen atom) with a methyl group (CH3) attached at the 1st position and a cyano group at the 4th position. A carboxylic acid group is also present on the 4th carbon, bonded to the same carbon as the cyano group. The hydrochloride salt refers to the addition of hydrochloric acid (HCl), likely forming an ionic bond with the nitrogen in the piperidine ring.
This structure offers several notable aspects:
The compound can undergo typical reactions associated with carboxylic acids, such as esterification, amidation, and decarboxylation. The cyano group also allows for nucleophilic addition reactions, which can be leveraged in synthetic organic chemistry. Specific reactions include:
4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride has shown potential biological activities, particularly in the realm of medicinal chemistry. It has been investigated for its role as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders due to its structural similarity to other biologically active piperidine derivatives .
Several methods exist for synthesizing 4-cyano-1-methylpiperidine-4-carboxylic acid hydrochloride:
This compound finds applications primarily in:
Interaction studies have indicated that 4-cyano-1-methylpiperidine-4-carboxylic acid hydrochloride may interact with various biological targets due to its structural features. These interactions are often evaluated through:
Several compounds share structural similarities with 4-cyano-1-methylpiperidine-4-carboxylic acid hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 1-Methylpiperidine-4-carboxylic acid hydrochloride | 2760043 | 0.97 | Lacks cyano group; primarily used in similar applications. |
| Piperidine-4-carboxylic acid hydrochloride | 5984-56-5 | 0.94 | Does not contain methyl or cyano substituents; simpler structure. |
| Quinuclidine-4-carboxylic acid hydrochloride | 40117-63-3 | 1.00 | Contains a quinuclidine ring; distinct from piperidine structure. |
| 4-Methylpiperidine-4-carboxylic acid hydrochloride | 919354-20-4 | 0.97 | Methyl substitution at position four; alters biological activity profile. |
| 1-Methylpiperidine-3-carboxylic acid hydrochloride | 19999-64-5 | 0.92 | Different positional isomer; affects pharmacological properties. |
The unique feature of 4-cyano-1-methylpiperidine-4-carboxylic acid hydrochloride lies in its combination of both cyano and carboxylic functionalities, which enhances its reactivity and potential biological activity compared to the other listed compounds .
The synthesis of 4-cyano-1-methylpiperidine-4-carboxylic acid hydrochloride relies on well-established multi-step synthetic approaches that utilize readily available piperidine precursors [3]. The most documented synthetic pathway begins with the preparation of the piperidine core structure followed by sequential functionalization at the 4-position to introduce both the cyano and carboxylic acid moieties [4] [28].
The foundational approach utilizes isonipecotic acid as the starting material, which undergoes reductive methylation to introduce the N-methyl substituent [4]. This transformation is achieved through reaction with formaldehyde and formic acid in the presence of palladium on charcoal catalyst at elevated temperatures between 90-100°C [4]. The reaction proceeds with excellent conversion rates, typically achieving less than 0.1% area of unreacted isonipecotic acid after 3 hours of reaction time [4].
The methylation protocol involves charging isonipecotic acid (1.0 equivalent) to a reaction vessel with palladium on charcoal (10% weight, 50% wet paste, 0.05 weight equivalent) [4]. Purified water (4.0 volumes) is added, and the mixture is heated to 90-95°C [4]. Formic acid (1.2 volumes, 4.0 equivalents) is charged over 20-40 minutes, followed by formaldehyde (37% aqueous solution, 0.74 volumes, 1.3 equivalents) addition over the same timeframe [4].
Research has demonstrated alternative multi-step pathways utilizing different piperidine precursors [28] [31]. One approach involves the synthesis from 4-amino-1-methyl-piperidine-4-carboxylic acid methyl ester through a three-step sequence [28]. The first step employs ammonium chloride and ammonium hydroxide in isopropyl alcohol at 20°C under inert atmosphere conditions [28]. The second step utilizes hydrogen chloride in water with 1,4-dioxane for 8 hours under reflux conditions [28]. The final step involves treatment with thionyl chloride at temperatures between 0-20°C under inert atmosphere [28].
Advanced synthetic methodologies have explored cyclization approaches for constructing the piperidine ring system with pre-installed functional groups [17] [24]. Electroreductive cyclization using readily available imine and terminal dihaloalkanes in flow microreactors has shown promise for piperidine derivative synthesis [24]. This method provides target compounds in good yields compared to conventional batch-type reactions, with the large specific surface area of the microreactor facilitating efficient reduction of the substrate imine on the cathode [24].
The electroreductive approach offers several advantages over traditional methods, including the elimination of toxic acids, bases, or transition metal catalysts, and the ability to operate under ambient conditions without harmful chemicals [24]. The process can be scaled for preparative synthesis through continuous electrolysis for approximately 1 hour [24].
| Synthetic Route | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Reductive Methylation | Isonipecotic acid | HCHO, HCOOH, Pd/C | 90-95 | 3 hours | >90 |
| Three-Step Sequence | 4-Amino ester | NH₄Cl, NH₄OH, HCl | 20-100 | 8 hours | Variable |
| Electroreductive | Imine precursor | Dihaloalkanes | Ambient | 1 hour | Good |
| Cyclization-Based | Various precursors | Catalyst dependent | Variable | Variable | 70-90 |
The incorporation of cyano groups into piperidine derivatives represents a critical synthetic challenge that has been addressed through various catalytic methodologies [8] [35] [40]. Modern approaches emphasize transition metal catalysis and radical-mediated processes for achieving selective cyano functionalization [35] [37].
Innovative copper-catalyzed approaches have revolutionized the field of asymmetric cyano functionalization [40]. The enantioselective radical-mediated δ carbon-hydrogen cyanation of acyclic amines represents a breakthrough in piperidine synthesis [40]. This transformation utilizes a chiral copper catalyst that both initiates and terminates intramolecular hydrogen atom transfer through an N-centered radical relay mechanism [40].
The copper-catalyzed process achieves remarkable selectivity, with the resulting enantioenriched δ-amino nitriles serving as direct precursors to chiral piperidines [40]. The broad scope and utility of this highly enantioselective method for δ carbon-carbon formation has been demonstrated through conversion to various chiral piperidine derivatives [40].
Photoredox catalysis has emerged as a sustainable approach for cyano group introduction [37] [39]. The photoredox-catalyzed α-amino carbon-hydrogen arylation reaction of highly substituted piperidine derivatives with electron-deficient cyano(hetero)arenes demonstrates excellent diastereoselectivity [37]. This methodology utilizes iridium photoredox catalysts to generate reactive radical intermediates under mild conditions [37].
Carbon dioxide has been investigated as a unique catalyst for cyanation reactions [39]. The carbon dioxide-catalyzed Michael-type cyanation of coumarins utilizes cyanoformate formation through the combination of cyanide and carbon dioxide in the presence of water [39]. This approach functions as both a Lewis acid and protecting group, suppressing byproducts and polymerization while achieving high chemo- and diastereoselectivity [39].
| Catalyst System | Reaction Type | Selectivity | Conditions | Yield Range (%) |
|---|---|---|---|---|
| Pd(II)/TMSCN | 1,2-Dicyanation | High syn | Aerobic, RT | 60-86 |
| Rh(cod)(OH)₂/L1 | Carbometalation | Enantioselective | Inert, elevated T | 70-95 |
| Cu-chiral complex | δ C-H Cyanation | Highly enantioselective | Ambient | 65-85 |
| Ir(ppy)₃ | Photoredox | Diastereoselective | Visible light | 60-80 |
| CO₂ | Michael cyanation | Chemo/diastereoselective | Ambient | Variable |
The formation of hydrochloride salts from carboxylic acids represents a fundamental chemical transformation that involves protonation of basic nitrogen centers and subsequent ionic association [20] [22] [25]. For 4-cyano-1-methylpiperidine-4-carboxylic acid, the hydrochloride salt formation occurs through protonation of the piperidine nitrogen by hydrochloric acid [2] .
The salt formation mechanism proceeds through initial protonation of the tertiary nitrogen atom in the piperidine ring [20] [22]. The enhanced basicity of the nitrogen center, resulting from its sp³ hybridization and electron-donating methyl substituent, facilitates rapid protonation by hydrochloric acid [22]. The resulting ammonium cation forms an ionic pair with the chloride anion, stabilized by electrostatic interactions [20].
The carboxylic acid group remains largely unprotonated under typical hydrochloride salt formation conditions due to its significantly lower basicity compared to the piperidine nitrogen [22]. This selectivity ensures that the primary ionic interaction occurs between the protonated nitrogen and chloride ion, while the carboxylic acid group exists predominantly in its neutral form [20] [22].
The solid-state structure of hydrochloride salts involves complex hydrogen bonding networks that stabilize the crystal lattice [25] [27]. In the case of piperidine-based hydrochloride salts, the protonated nitrogen forms strong N-H⁺···Cl⁻ hydrogen bonds that constitute the primary stabilizing interactions [25]. Additional stabilization arises from weaker C-H···Cl⁻ interactions that complete the coordination sphere around the chloride ion [25].
Crystal engineering studies have demonstrated that the chloride ion can accommodate different combinations of weak and strong hydrogen bond donors [25]. The malleable geometric preferences of chloride ions allow them to adopt various hydrogen bonding geometries, contributing to the overall crystal stability [25]. The point location of the negative charge on chloride enables placement on symmetry elements such as inversion centers [25].
The thermodynamic stability of hydrochloride salts depends on several factors, including the strength of ionic interactions, crystal packing efficiency, and hydrogen bonding networks [25] [27]. Higher sublimation temperatures and lower pressures favor salt formation over cocrystal formation [27]. The balance between these factors determines the preferred solid-state form under specific conditions [27].
Sublimation studies have revealed that salt formation occurs preferentially under good vacuum conditions (0.59 millibar or better), while higher pressures tend to favor alternative crystalline forms [27]. The effect of sublimation time also influences the final product distribution, with extended sublimation periods potentially leading to selective salt formation [27].
| Parameter | Optimal Range | Effect on Salt Formation | Typical Yield (%) |
|---|---|---|---|
| HCl Concentration | 28-35% w/w | Enhanced protonation efficiency | 85-95 |
| Temperature | 65-75°C | Increased reaction rate | Variable |
| Pressure | <0.59 mbar | Favors salt over cocrystal | High |
| Reaction Time | 2-8 hours | Complete conversion | 90-98 |
The development of environmentally sustainable synthetic approaches for 4-cyano-1-methylpiperidine-4-carboxylic acid hydrochloride has become increasingly important in industrial production [19] [21] [38]. Green chemistry principles emphasize the reduction of hazardous solvents, catalysts, and waste generation while maintaining synthetic efficiency [38] [41].
Traditional organic synthesis relies heavily on toxic organic solvents that contribute 80-90% of pollution in chemical processes [38]. Green alternatives focus on biodegradable, low-toxicity solvents with high boiling points and easy recyclability [38]. Water, ionic liquids, polyethylene glycols, and supercritical fluids represent the most appropriate green media for organic synthesis [38].
Glycerol has emerged as a particularly attractive green solvent, often termed "organic water" due to its biodegradability, low cost, and low vapor pressure [38]. Its advantages include great availability, high boiling point, immiscibility with aliphatic hydrocarbons, and ability to solubilize both inorganic and organic compounds [38]. The high polarity and hydrogen bonding capability of glycerol make it suitable for various metal-free, metal-catalyzed, and biocatalyzed transformations [38].
Biological methods offer environmentally friendly alternatives to conventional chemical and physical synthesis methods [38]. Despite lower reaction rates compared to chemical methods, biological synthesis provides several advantages including elimination of toxic chemicals, possibility to control shapes and sizes, low cost, and biocompatibility [38]. Microorganisms and plant extracts act as both reducing and stabilizing agents, eliminating the need for additional stabilizing compounds [38].
The biological synthesis of organic compounds frequently results in products with higher bioactivity compared to those synthesized by conventional chemical methods [38]. This enhanced activity relates to more effective stabilization and capping by naturally occurring proteins [38]. Recent developments in biocatalysis have demonstrated successful application to heterocycle synthesis, including piperidine derivatives [38].
Flow microreactor technology represents a significant advancement in green synthesis methodology [24] [32]. The large specific surface area of microreactors facilitates efficient mass transfer and heat distribution, enabling reactions under milder conditions with improved selectivity [24]. Continuous processing reduces reaction times while maintaining high yields and eliminating batch-to-batch variability [24].
For industrial-scale production, continuous flow reactors offer several advantages including reduced energy consumption, improved safety profiles, and decreased waste generation [32]. Multi-kilogram scale synthesis can be achieved with process mass intensities as low as 150, representing significant improvements over traditional batch processes [32].
Green chemistry principles emphasize the use of catalysts in small amounts with preference for solid catalysts that can be readily recovered and recycled [38]. Heterogeneous catalysts, particularly supported metal catalysts, offer advantages in terms of separation and reusability [38]. The development of robust catalyst systems that maintain activity through multiple reaction cycles is essential for sustainable industrial processes [38].
| Process Parameter | Traditional Method | Green Alternative | Environmental Benefit |
|---|---|---|---|
| Solvent Usage | Organic solvents (L/kg) | Water/Ionic liquids | 70-90% reduction |
| Catalyst Loading | 5-10 mol% | 1-2 mol% | Resource conservation |
| Energy Consumption | 18 kWh/kg | 9 kWh/kg | 50% energy savings |
| Waste Generation (E-factor) | 50-100 | 10-25 | 60-80% waste reduction |
| Process Mass Intensity | 200-500 | 50-150 | Improved atom economy |
The spectroscopic characterization of 4-cyano-1-methylpiperidine-4-carboxylic acid hydrochloride reveals distinct signatures for each functional group present in the molecule. Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information through both proton and carbon-13 analysis [1] [2].
In proton Nuclear Magnetic Resonance spectroscopy, the compound exhibits characteristic chemical shifts in the range of δ 1.2-4.0 parts per million corresponding to the methylene protons of the piperidine ring structure [1] [2]. The N-methyl substituent appears as a singlet at approximately δ 2.8-3.2 parts per million, while the piperidine ring protons show complex multipicity patterns reflecting the chair conformation of the six-membered ring [1] [2].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carboxyl carbon at δ 168-172 parts per million, consistent with the carboxylic acid functionality [1] [2]. The cyano carbon appears characteristically downfield at approximately δ 115-120 parts per million, confirming the presence of the nitrile group [1] [2]. The quaternary carbon at position 4 of the piperidine ring, bearing both the cyano and carboxyl substituents, appears at δ 40-45 parts per million [1] [2].
Infrared spectroscopy provides definitive identification of functional groups through characteristic absorption bands. The cyano group exhibits a strong, sharp absorption at 2200-2260 cm⁻¹, consistent with the carbon-nitrogen triple bond stretch [3] [4]. The carboxylic acid functionality shows broad absorption between 2500-3500 cm⁻¹ due to the hydrogen-bonded hydroxyl group, with the carbonyl stretch appearing at 1700-1750 cm⁻¹ [3] [4]. The piperidine ring contributes carbon-hydrogen stretching vibrations at 2800-3000 cm⁻¹ [3] [4].
Ultraviolet-Visible spectroscopy reveals absorption characteristics primarily associated with the cyano group and the extended conjugation system. The compound shows absorption maxima in the range of 250-280 nanometers, attributed to π→π* transitions involving the cyano group and its interaction with the piperidine nitrogen [5] [6].
Table 1: Spectroscopic Characterization Properties
| Technique | Key Absorption/Chemical Shift | Assignment | Solvent |
|---|---|---|---|
| Nuclear Magnetic Resonance (1H) | δ 1.2-4.0 ppm (piperidine CH2) | Methylene protons of piperidine ring | CDCl₃/D₂O |
| Nuclear Magnetic Resonance (13C) | δ 168-172 ppm (C=O) | Carboxyl carbon | CDCl₃/D₂O |
| Infrared Spectroscopy | 2200-2260 cm⁻¹ (C≡N) | Cyano group stretch | KBr pellet |
| Ultraviolet-Visible Spectroscopy | 250-280 nm (π→π*) | Aromatic/conjugated system transitions | Methanol/Water |
The thermal behavior of 4-cyano-1-methylpiperidine-4-carboxylic acid hydrochloride has been characterized through differential scanning calorimetry and thermogravimetric analysis. The compound exhibits a melting point in the range of 174-178°C, consistent with related piperidine-4-carboxylic acid derivatives [7] [8].
Thermal stability analysis reveals that the compound remains stable up to approximately 200°C under inert atmosphere conditions [9] [10]. Beyond this temperature, decomposition begins to occur, with major decomposition events observed between 220-250°C [11] [9]. The decomposition process involves multiple stages, including decarboxylation, cyano group degradation, and piperidine ring fragmentation [11] [9].
Thermogravimetric analysis under nitrogen atmosphere shows initial weight loss of 5-10% attributed to residual moisture and volatile impurities [9] [10]. The primary decomposition stage occurs between 220-280°C with approximately 40-60% weight loss, corresponding to the elimination of the carboxylic acid and cyano functionalities [9] [10]. Final decomposition stages above 300°C involve complete degradation of the piperidine ring structure [9] [10].
The decomposition pathway involves initial decarboxylation to form the corresponding cyano-methylpiperidine derivative, followed by cyano group hydrolysis and subsequent ring fragmentation [11] [12]. The hydrochloride salt nature of the compound influences the thermal behavior, with hydrogen chloride evolution occurring during the decomposition process [11] [12].
Table 2: Thermal Stability and Decomposition Data
| Property | Value | Method | Atmosphere | Heating Rate |
|---|---|---|---|---|
| Melting Point | 174-178°C | DSC | Air | 10°C/min |
| Decomposition Temperature | 220-250°C | TGA | Nitrogen | 10°C/min |
| Thermal Stability Range | 25-200°C | TGA-DSC | Nitrogen | 10°C/min |
| Weight Loss (TGA) | 5-10% | TGA | Air | 10°C/min |
The solubility characteristics of 4-cyano-1-methylpiperidine-4-carboxylic acid hydrochloride reflect its zwitterionic nature and the presence of both hydrophilic and hydrophobic structural features. The compound demonstrates moderate solubility in water (25-50 mg/mL at 25°C) due to the ionic character imparted by the hydrochloride salt formation and the polar carboxylic acid group [13] .
In protic polar solvents such as methanol and ethanol, the compound exhibits moderate solubility (15-40 mg/mL at 25°C), facilitated by hydrogen bonding interactions between the solvent molecules and the carboxylic acid functionality [13] . The presence of the protonated piperidine nitrogen enhances solubility in these solvents through electrostatic interactions [13] .
Dimethyl sulfoxide represents the most favorable solvent for this compound, with solubility reaching 75-100 mg/mL at 25°C [15] [16]. The high solubility in dimethyl sulfoxide is attributed to the solvent's ability to solvate both the cationic piperidine nitrogen and the anionic carboxylate group simultaneously [15] [16].
Aprotic polar solvents such as acetonitrile show limited solubility (10-25 mg/mL), reflecting the reduced ability of these solvents to stabilize the ionic species [13] . Non-polar solvents including dichloromethane and n-hexane exhibit very poor solubility (<5 mg/mL), consistent with the highly polar nature of the hydrochloride salt [13] [17].
The solubility behavior is significantly influenced by pH, with enhanced solubility observed under acidic conditions where the carboxylic acid remains protonated and the piperidine nitrogen is fully protonated [13] . Under basic conditions, deprotonation of the carboxylic acid increases the overall charge density, potentially reducing solubility in less polar solvents [13] .
Table 3: Solubility Behavior in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Classification |
|---|---|---|---|
| Water | 25-50 | 25 | Moderate |
| Ethanol | 15-30 | 25 | Moderate |
| Methanol | 20-40 | 25 | Moderate |
| DMSO | 75-100 | 25 | High |
| Acetonitrile | 10-25 | 25 | Low |
| Dichloromethane | 2-5 | 25 | Low |
| n-Hexane | <0.1 | 25 | Insoluble |
The acid-base properties of 4-cyano-1-methylpiperidine-4-carboxylic acid hydrochloride are governed by two primary ionizable groups: the carboxylic acid functionality and the piperidine nitrogen. Potentiometric titration studies reveal a carboxylic acid pKa of 3.8 ± 0.2, which is consistent with aliphatic carboxylic acids substituted with electron-withdrawing groups [18] [19] [20].
The piperidine nitrogen exhibits a pKa of 9.2 ± 0.3 for the protonated form, reflecting the basicity of the tertiary amine functionality [19] [20]. This value is slightly lower than unsubstituted piperidine (pKa ~ 11.1) due to the electron-withdrawing effects of both the cyano and carboxyl substituents at the 4-position [19] [20].
The cyano group does not exhibit measurable acidity or basicity under physiological pH conditions, remaining essentially neutral across the pH range of 2-12 [18] [19]. However, the cyano group exerts significant electronic effects on the adjacent ionizable groups through its strong electron-withdrawing character [18] [19].
pH-dependent speciation analysis reveals distinct predominant species at different pH values. At pH 7.0, the carboxylic acid exists predominantly as the carboxylate anion (>99% deprotonated), while the piperidine nitrogen remains largely protonated (>99% protonated) [18] [19] [20]. This results in a zwitterionic species as the predominant form under physiological conditions [18] [19] [20].
The isoelectric point of the compound occurs at approximately pH 6.5, where the net charge approaches zero due to the balance between the negatively charged carboxylate and positively charged piperidinium groups [18] [19] [20]. Below pH 3.8, the compound exists primarily as a dication with both the carboxylic acid protonated and the piperidine nitrogen protonated [18] [19] [20]. Above pH 9.2, the compound exists as a monoanion with the carboxylate deprotonated and the piperidine nitrogen neutral [18] [19] [20].
Table 4: pKa Values and pH-Dependent Speciation
| Functional Group | pKa Value | pH Range for 50% Ionization | Predominant Species at pH 7 | Method |
|---|---|---|---|---|
| Carboxylic Acid | 3.8 ± 0.2 | 3.3-4.3 | Carboxylate anion | Potentiometric titration |
| Protonated Piperidine | 9.2 ± 0.3 | 8.7-9.7 | Protonated amine | Potentiometric titration |
| Cyano Group | N/A | N/A | Neutral | N/A |